![molecular formula C30H42O4 B12559502 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) CAS No. 143814-26-0](/img/structure/B12559502.png)
2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is an organic compound characterized by its unique structure, which includes a dodecane chain linked by oxy groups to two 4,6-dimethylbenzaldehyde moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) typically involves the reaction of dodecanediol with 4,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
化学反応の分析
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzoic acid).
Reduction: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzyl alcohol).
Substitution: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethyl-3-bromobenzaldehyde).
科学的研究の応用
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its aldehyde groups, which can react with microbial cell components.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic dodecane chain can facilitate the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
作用機序
The mechanism of action of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) depends on its application:
Antimicrobial Activity: The aldehyde groups can form covalent bonds with amino groups in microbial proteins, leading to protein denaturation and cell death.
Drug Delivery: The hydrophobic dodecane chain can interact with lipid membranes, facilitating the transport of hydrophobic drugs across cell membranes.
Polymerization: The aldehyde groups can react with amines or alcohols to form imines or acetals, respectively, which can then undergo further polymerization reactions.
類似化合物との比較
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can be compared with other similar compounds such as:
1,12-Bis(2-nitrophenoxy)dodecane: Similar in having a dodecane chain linked by oxy groups, but with nitrophenoxy groups instead of dimethylbenzaldehyde groups.
1,1’-[1,12-Dodecanediylbis(oxy)]bis(2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene): Similar in having a dodecane chain linked by oxy groups, but with butadiynyl and methylpropanyl groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar in having an oxy-linked structure, but with naphthalene and aniline groups.
The uniqueness of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) lies in its combination of a long dodecane chain and reactive aldehyde groups, which provide a balance of hydrophobicity and reactivity that is useful in various applications.
特性
CAS番号 |
143814-26-0 |
|---|---|
分子式 |
C30H42O4 |
分子量 |
466.7 g/mol |
IUPAC名 |
2-[12-(2-formyl-3,5-dimethylphenoxy)dodecoxy]-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C30H42O4/c1-23-17-25(3)27(21-31)29(19-23)33-15-13-11-9-7-5-6-8-10-12-14-16-34-30-20-24(2)18-26(4)28(30)22-32/h17-22H,5-16H2,1-4H3 |
InChIキー |
CBBSEDQZEGJIMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OCCCCCCCCCCCCOC2=CC(=CC(=C2C=O)C)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
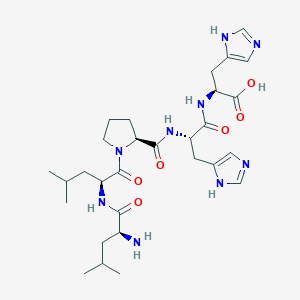
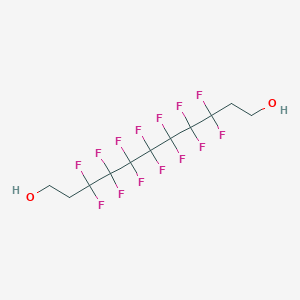
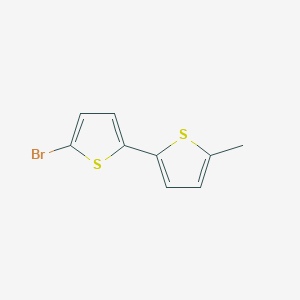
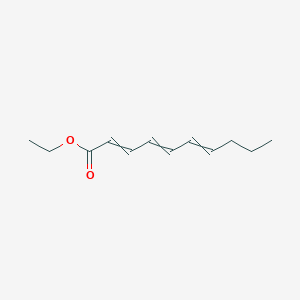
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
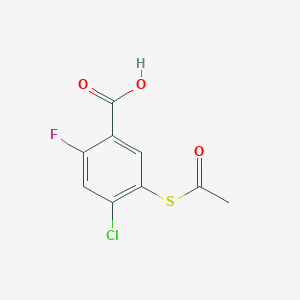
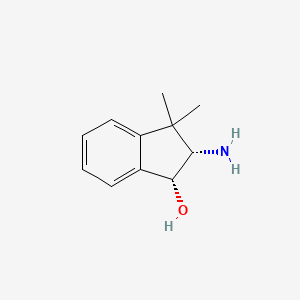
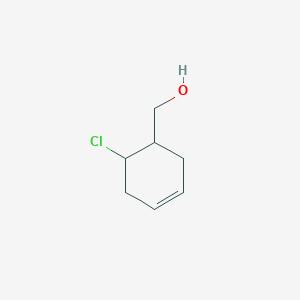

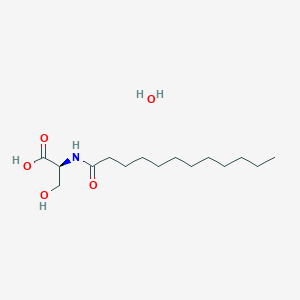
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
